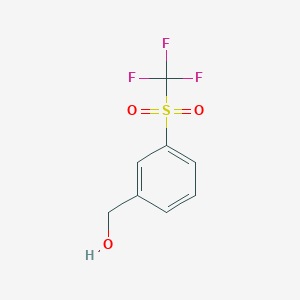

3-(Trifluoromethylsulphonyl)benzyl alcohol

Beschreibung

3-(Trifluoromethylsulphonyl)benzyl alcohol (CAS: 1274903-38-6, MFCD25460315) is a benzyl alcohol derivative substituted at the meta position with a trifluoromethylsulphonyl (-SO₂CF₃) group . This electron-withdrawing substituent significantly influences the compound’s physicochemical properties, including acidity, solubility, and reactivity. The trifluoromethylsulphonyl group is known for its strong inductive effect, which enhances stability and modulates interactions in catalytic processes.

Eigenschaften

IUPAC Name |

[3-(trifluoromethylsulfonyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMBYRXFWHZGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274903-38-6 | |

| Record name | 3-(Trifluoromethylsulphonyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylsulphonyl)benzyl alcohol typically involves the introduction of a trifluoromethylsulphonyl group to a benzyl alcohol derivative. One common method involves the reaction of benzyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 3-(Trifluoromethylsulphonyl)benzyl alcohol may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity 3-(Trifluoromethylsulphonyl)benzyl alcohol .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trifluoromethylsulphonyl)benzyl alcohol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in the benzyl alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The trifluoromethylsulphonyl group can be reduced under specific conditions to yield different functional groups.

Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Benzyl halides or benzyl amines.

Wissenschaftliche Forschungsanwendungen

3-(Trifluoromethylsulphonyl)benzyl alcohol has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

Drug Discovery: It is employed in the development of new drug candidates due to its unique chemical properties.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethylsulphonyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethylsulphonyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 3-(trifluoromethylsulphonyl)benzyl alcohol with structurally related compounds:

Reactivity in Oxidation Reactions

Benzyl alcohols are commonly oxidized to benzaldehydes, a reaction highly dependent on substituent electronic and steric effects. Key findings from catalytic studies using Pt@CHs (platinum nanoparticles on carbon hybrids) include:

- Electron-withdrawing groups (EWGs) : Para-substituted EWGs like -CF₃ (4-(trifluoromethyl)benzyl alcohol) achieve near-quantitative aldehyde yields (99%) due to favorable coordination with the Pt catalyst . In contrast, meta-substituted EWGs (e.g., -SO₂CF₃) may exhibit reduced reactivity due to weaker binding to the catalyst surface .

- Electron-donating groups (EDGs): Methoxy (-OCH₃) or methyl (-CH₃) substituents in the para or meta positions lower oxidation efficiency (e.g., 80% yield for 4-(dimethylamino)benzyl alcohol) due to competitive coordination of the EDG with the catalyst .

- Steric effects : Ortho-substituted derivatives (e.g., 2-fluorobenzyl alcohol) show reduced yields (82%) due to steric hindrance limiting access to the catalyst’s active sites .

Catalytic Binding and Mechanism

The oxidation mechanism involves coordination of the benzyl alcohol’s hydroxyl group and aromatic ring to the Pt catalyst (Fig. 6 in ). Key factors affecting reactivity:

- Back-bonding interactions : Strong back-bonding with EDGs (e.g., -OCH₃) stabilizes the intermediate but slows aldehyde formation .

- Substituent position : Meta-substituted EWGs like -SO₂CF₃ may weaken coordination due to geometric constraints, reducing reaction rates compared to para-substituted analogs .

Stability and Reusability of Catalysts

Pt@CHs retains ≤95% activity after three cycles in oxidizing diverse benzyl alcohols, including those with -CF₃ and -NO₂ groups . This suggests that 3-(trifluoromethylsulphonyl)benzyl alcohol, despite its bulky substituent, could be processed efficiently with minimal catalyst degradation.

Biologische Aktivität

3-(Trifluoromethylsulphonyl)benzyl alcohol is a compound of interest due to its unique chemical structure and potential biological activities. The trifluoromethylsulphonyl group enhances its reactivity and lipophilicity, making it a valuable candidate in drug design and biological research. This article explores the biological activity of this compound, focusing on its interaction with enzymes, potential therapeutic applications, and relevant case studies.

The presence of the trifluoromethylsulphonyl group in 3-(trifluoromethylsulphonyl)benzyl alcohol significantly influences its biological activity. This group is known for enhancing metabolic stability and facilitating interactions with various biological macromolecules, including proteins and enzymes. The compound's ability to form covalent bonds with active site residues in proteins suggests its potential as an enzyme inhibitor.

The mechanism of action for 3-(trifluoromethylsulphonyl)benzyl alcohol involves several pathways:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's structure through covalent interactions.

- Protein-Ligand Interactions : Its trifluoromethylsulphonyl group enhances binding affinities, making it effective in targeting specific biological pathways.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Covalent modification of active site residues, leading to reduced enzyme activity. |

| Protein Binding | Increased binding affinity to various proteins due to enhanced lipophilicity. |

| Therapeutic Potential | Potential applications in drug design targeting specific diseases or conditions. |

Case Study 1: Enzyme Interaction

Research has demonstrated that 3-(trifluoromethylsulphonyl)benzyl alcohol interacts with specific enzymes, inhibiting their activity through covalent bonding. A study focused on its effects on cytochrome P450 enzymes revealed significant inhibition, suggesting a role in drug metabolism modulation.

Case Study 2: Toxicological Assessment

A toxicological assessment highlighted the compound's safety profile when administered at low doses. In animal studies, no significant adverse effects were observed at doses below the established no-observed-adverse-effect level (NOAEL), indicating its potential for therapeutic use .

Comparative Analysis with Similar Compounds

3-(Trifluoromethylsulphonyl)benzyl alcohol can be compared with other compounds possessing similar functional groups:

| Compound | Key Features |

|---|---|

| Benzyl Alcohol | Known for lower reactivity; lacks trifluoromethylsulphonyl group. |

| 4-(Trifluoromethylsulfonyl)benzaldehyde | Similar structure; different position of sulfonyl group. |

Research Findings

Recent studies have indicated that the unique properties conferred by the trifluoromethylsulphonyl group enhance the biological activity of 3-(trifluoromethylsulphonyl)benzyl alcohol compared to its analogs. The compound's lipophilicity allows for better cell membrane penetration, increasing its effectiveness as a pharmacological agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.